![molecular formula C7H4FIN2 B12970285 2-Fluoro-6-iodo-1H-benzo[d]imidazole](/img/structure/B12970285.png)
2-Fluoro-6-iodo-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-6-iodo-1H-benzo[d]imidazole is a heterocyclic compound that features both fluorine and iodine substituents on the benzimidazole ring Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and material sciences
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-iodo-1H-benzo[d]imidazole typically involves the introduction of fluorine and iodine atoms into the benzimidazole core. One common method is the halogenation of a pre-formed benzimidazole ring. For instance, starting with 2-fluoro-1H-benzo[d]imidazole, iodination can be achieved using iodine and an oxidizing agent such as potassium iodate under acidic conditions . Alternatively, a multi-step synthesis can be employed where the benzimidazole ring is constructed with the desired substituents already in place.
Industrial Production Methods: Industrial production of this compound may involve scalable halogenation reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in controlling reaction parameters such as temperature, pressure, and reagent concentration, which are crucial for the efficient production of halogenated benzimidazoles .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-6-iodo-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the substituents or the benzimidazole ring itself.
Cyclization Reactions: The presence of halogens can facilitate cyclization reactions, leading to the formation of more complex heterocyclic structures.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions to replace the iodine atom.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, a cross-coupling reaction with an aryl boronic acid would yield a 2-fluoro-6-aryl-1H-benzo[d]imidazole .
Scientific Research Applications
2-Fluoro-6-iodo-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-iodo-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The presence of fluorine and iodine atoms can enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in their catalytic efficiency . Additionally, the compound’s ability to form hydrogen bonds and hydrophobic interactions can influence its binding affinity and specificity.
Comparison with Similar Compounds
2-Fluoro-1H-benzo[d]imidazole: Lacks the iodine substituent, which may result in different chemical and biological properties.
6-Iodo-1H-benzo[d]imidazole: Lacks the fluorine substituent, affecting its reactivity and interactions.
2-Chloro-6-iodo-1H-benzo[d]imidazole: Similar structure but with a chlorine atom instead of fluorine, leading to different electronic and steric effects.
Uniqueness: 2-Fluoro-6-iodo-1H-benzo[d]imidazole is unique due to the combined presence of both fluorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, while the iodine atom can facilitate various substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C7H4FIN2 |
|---|---|
Molecular Weight |
262.02 g/mol |
IUPAC Name |
2-fluoro-6-iodo-1H-benzimidazole |
InChI |
InChI=1S/C7H4FIN2/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H,(H,10,11) |
InChI Key |
JURNNLGQMMRBSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)NC(=N2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


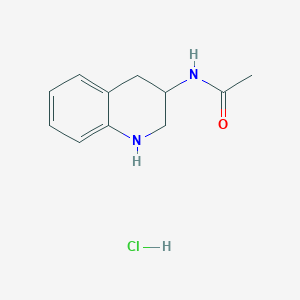
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbaldehyde hydrochloride](/img/structure/B12970214.png)
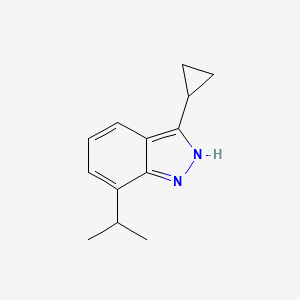
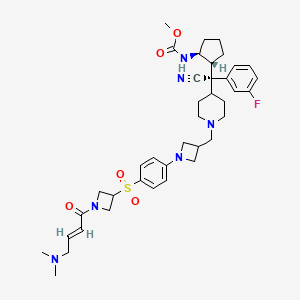
![4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12970232.png)



![(5S,7R)-3-[4-[(5S,7R)-3-carboxy-1-adamantyl]phenyl]adamantane-1-carboxylic acid](/img/structure/B12970250.png)
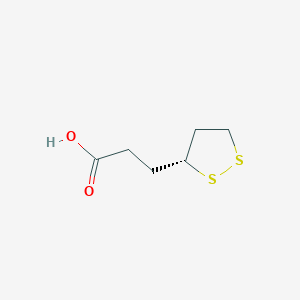
![7-Methylpyrrolo[1,2-a]quinoxaline](/img/structure/B12970279.png)
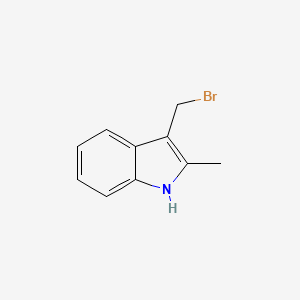

![tert-Butyl 3-iodo-6-(trifluoromethoxy)-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12970291.png)
